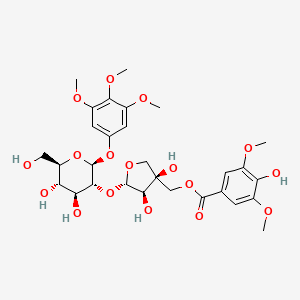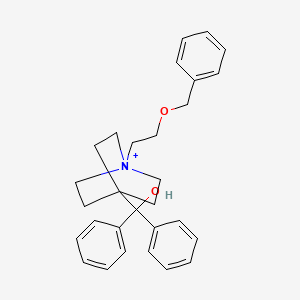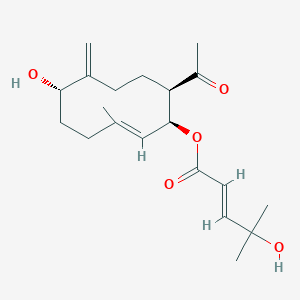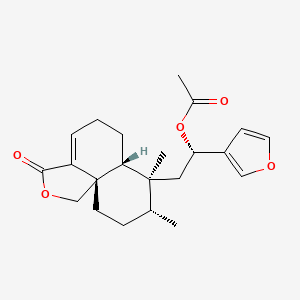
Tanabalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tanabalin is a natural substance and extractive . It belongs to the class of organic compounds known as diterpene lactones . It is an insect antifeedant isolated from Tanacetum balsamita .
Molecular Structure Analysis
The molecular weight of Tanabalin is 372.46116000 and its formula is C22 H28 O5 . The absolute structure of Tanabalin was determined by X-ray crystallography .Physical And Chemical Properties Analysis
Tanabalin is soluble in water (0.2259 mg/L @ 25 °C estimated) . Its XlogP3 is 4.30 (estimated) .Applications De Recherche Scientifique
Quantitative Analysis in Herbal Products
Tanabalin is identified as a key bioactive compound in Egletes viscosa (L.) Less, a tropical aromatic herb known for its gastroprotective properties. A study by Carvalho et al. (2019) developed a method using ultra-performance liquid chromatography coupled to electrospray ionization and mass spectrometry (UPLC‐ESI‐MS) for the simultaneous determination of flavonoids and diterpenes, including tanabalin, in E. viscosa herbal products. The quantification of tanabalin in various samples demonstrated the method's sensitivity and reliability, emphasizing its potential for quality control of herbal products containing tanabalin (Carvalho et al., 2019).
Potential Anti-inflammatory and Antinociceptive Effects
Tanabalin, specifically 12-acetoxyhawtriwaic acid lactone isolated from the flower buds of Egletes viscosa, was examined for its potential anti-inflammatory and antinociceptive effects. The study by Melo et al. (2006) revealed that tanabalin significantly attenuated capsaicin-induced ear edema and nociception in mice, suggesting a role in inhibiting acute neurogenic inflammation. This effect was possibly linked to capsaicin-sensitive TRPV1-receptors, endogenous adenosine, and ATP-sensitive potassium channels, highlighting tanabalin's potential in treating inflammatory conditions (Melo et al., 2006).
Propriétés
Numéro CAS |
179094-52-1 |
|---|---|
Nom du produit |
Tanabalin |
Formule moléculaire |
C22H28O5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
[(1S)-2-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]-1-(furan-3-yl)ethyl] acetate |
InChI |
InChI=1S/C22H28O5/c1-14-7-9-22-13-26-20(24)17(22)5-4-6-19(22)21(14,3)11-18(27-15(2)23)16-8-10-25-12-16/h5,8,10,12,14,18-19H,4,6-7,9,11,13H2,1-3H3/t14-,18+,19-,21+,22-/m1/s1 |
Clé InChI |
DZAYTXGDCMMRGZ-MHMMHEKKSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)C[C@@H](C4=COC=C4)OC(=O)C |
SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |
SMILES canonique |
CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |
Synonymes |
(1S)-2-((6aR,7S,8R,10aS)-7,8-Dimethyl-3-oxo-3,5,6,6a,7,8,9,10-octahydronaphtho(1,8a-c)furan-7-yl)-1-(3-furyl)ethyl acetate 1H-naphtho(1,8a-c)furan-3(5H)-one, 7-((2S)-2-(acetyloxy)-2-(3-furanyl)ethyl)-6,6a,7,8,9,10-hexahydro-7,8-dimethyl-, (6aR,7S,8R,10aS)- tanabalin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



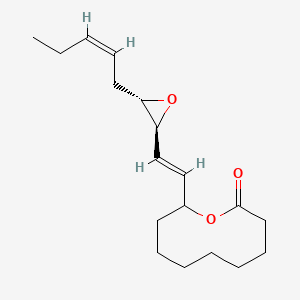
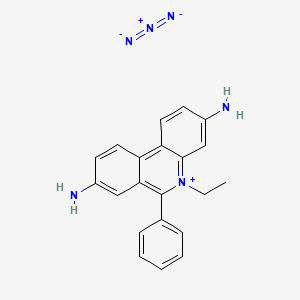
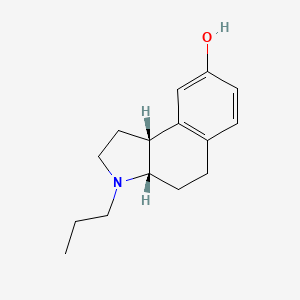
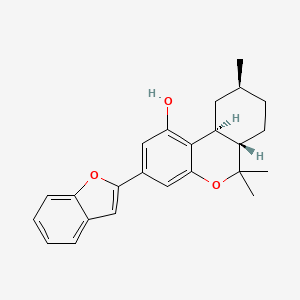
![4-Amino-6-bromo-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1249168.png)
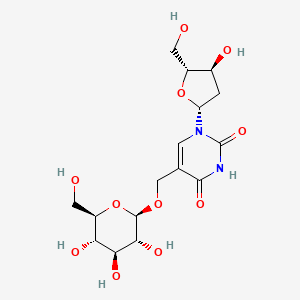
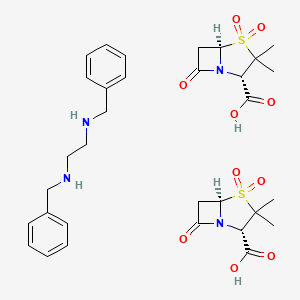

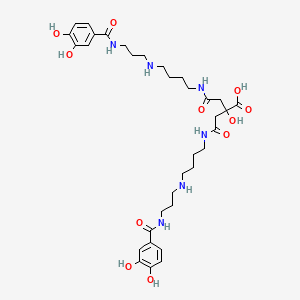
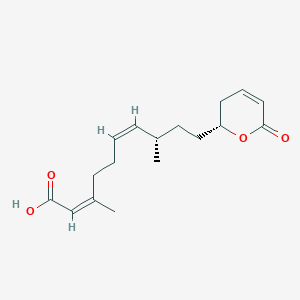
![3-(4-chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole](/img/structure/B1249181.png)
